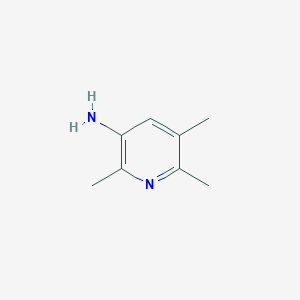

2,5,6-Trimethylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5,6-Trimethylpyridin-3-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the pyridine ring at positions 2, 5, and 6, and an amine group at position 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trimethylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-aminopyridine, methylation can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide.

Another method involves the cyclization of appropriate precursors. For example, the reaction of 2,5,6-trimethylpyridine with ammonia under high temperature and pressure can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can be employed to facilitate the methylation reactions. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) are crucial for optimizing the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,5,6-Trimethylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amine group to an alkylamine.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alkylamines.

Substitution: Alkylated or acylated pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2,5,6-Trimethylpyridin-3-amine serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases. Notable applications include:

- Anti-inflammatory agents : Compounds derived from this compound have shown efficacy in inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β .

Anticancer Research

Case studies have demonstrated the potential of this compound in cancer treatment:

- Hepatocellular Carcinoma : In xenograft models using Hep3B cells implanted in chick chorioallantoic membranes (CAM), treatment with derivatives of this compound resulted in significant tumor size reduction compared to controls .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

- In vitro assays revealed that it inhibited the growth of multiple bacterial strains with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Chemical Synthesis and Catalysis

The compound is utilized as a building block for synthesizing biologically active molecules and in catalysis for organic transformations .

Biochemical Mechanisms

The molecular mechanism of action for this compound involves:

- Inhibition of p38α mitogen-activated protein kinase (MAPK) : This interaction affects cellular processes related to inflammation and cell signaling pathways .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals targeting inflammation | Effective against TNF-α and IL-1β |

| Anticancer Research | Potential use in cancer treatments | Significant tumor reduction in hepatocellular carcinoma models |

| Antimicrobial Activity | Inhibition of bacterial growth | Lower MIC compared to traditional antibiotics |

| Chemical Synthesis | Building block for biologically active molecules | Used in various organic transformations |

Case Studies

-

Hepatocellular Carcinoma :

- In studies involving the CAM model, derivatives of this compound showed substantial tumor size reduction compared to control groups.

- The mechanism involved inhibition of angiogenesis and modulation of inflammatory pathways.

-

Antimicrobial Testing :

- Assays demonstrated that the compound effectively inhibited growth in various bacterial strains.

- The MIC values indicated superior efficacy compared to established antibiotics.

Mécanisme D'action

The mechanism of action of 2,5,6-Trimethylpyridin-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. In coordination chemistry, it can act as a ligand, binding to metal ions and forming stable complexes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Trimethylpyridin-3-amine: Similar structure but different methyl group positions.

2,5,6-Trimethylpyridine: Lacks the amine group at position 3.

2,6-Dimethylpyridin-3-amine: Lacks one methyl group compared to 2,5,6-Trimethylpyridin-3-amine.

Uniqueness

This compound is unique due to the specific positioning of its methyl groups and the presence of an amine group at position 3. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Activité Biologique

2,5,6-Trimethylpyridin-3-amine (TMPA) is a pyridine derivative characterized by three methyl groups at positions 2, 5, and 6, with an amine group at position 3. This unique structure contributes to its diverse biological activities, making it a significant compound in medicinal chemistry and pharmacology.

TMPA can be synthesized through various methods, including alkylation of pyridine derivatives. The dihydrochloride salt form is often used for biological studies due to its improved solubility and stability. The compound's molecular formula is C9H12N, and it exhibits a melting point range consistent with other pyridine derivatives.

Biological Activities

Research has demonstrated that TMPA and its derivatives possess several notable biological activities:

- Antimicrobial Properties : TMPA has shown effectiveness against various bacterial strains. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Studies indicate that TMPA can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study highlighted that TMPA derivatives significantly reduced inflammation in models of inflammatory bowel disease (IBD), showing superior efficacy compared to standard treatments like sulfasalazine .

- Antioxidant Activity : TMPA has been reported to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for its potential therapeutic applications in diseases linked to oxidative damage.

The biological activity of TMPA is largely attributed to its ability to interact with various molecular targets:

- NADPH Oxidase Inhibition : TMPA modulates the activity of NADPH oxidases, which are key players in ROS production during inflammatory responses. By inhibiting these enzymes, TMPA reduces oxidative stress and inflammation .

- Cytokine Modulation : TMPA influences the expression of cytokines involved in inflammation, promoting an anti-inflammatory environment. This modulation includes the suppression of ICAM-1 and MCP-1 expressions .

Case Studies

Several studies illustrate the therapeutic potential of TMPA:

- Inflammatory Bowel Disease Model : In a rat model of colitis induced by TNBS, administration of TMPA derivatives led to significant recovery in colon weight and reduced myeloperoxidase (MPO) levels, indicating decreased neutrophil infiltration and inflammation .

- Cancer Research : Preliminary investigations into the anti-cancer properties of TMPA derivatives have shown promise against hepatocellular carcinoma (HCC) cell lines, suggesting potential applications in oncology .

Comparative Analysis

The following table summarizes the biological activities of TMPA compared to related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 6-Amino-2,4,5-trimethylpyridin-3-ol | High | Moderate | Very High |

| 2,4,6-Trimethylpyridine | Low | Low | Moderate |

Propriétés

IUPAC Name |

2,5,6-trimethylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-4-8(9)7(3)10-6(5)2/h4H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNDKMSILLWOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.